![molecular formula C7H3IN2O2 B2679711 2-Iodo-3-nitrobenzonitrile CAS No. 1261481-69-9](/img/structure/B2679711.png)
2-Iodo-3-nitrobenzonitrile
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Overview
Description
2-Iodo-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 . It has a molecular weight of 274.02 and is solid in physical form . The IUPAC name for this compound is 2-iodo-3-nitrobenzonitrile .
Synthesis Analysis
The synthesis of 2-Iodo-3-nitrobenzonitrile involves a two-stage process . The first stage involves the reaction of 2-amino-3-nitrobenzonitrile with hydrogen chloride and sodium nitrite in water at 0 - 5°C for 0.5 hours. This is known as the Sandmeyer Reaction . The second stage involves the reaction with potassium iodide in water at 5 - 20°C for 4 hours .Molecular Structure Analysis
The InChI code for 2-Iodo-3-nitrobenzonitrile is 1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Iodo-3-nitrobenzonitrile is a solid compound . It has a molecular weight of 274.02 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, a compound related to 2-Iodo-3-nitrobenzonitrile, was developed using p-hydroxybenzaldehyde, with notable high yield and purity. This method is characterized by high yield and low cost (Zhao Hai-shuang, 2003).
- Thermophysical Properties : The thermophysical behavior of nitrobenzonitriles, including 2-Iodo-3-nitrobenzonitrile, has been studied. This includes measurements of fusion processes, phase transitions, and heat capacities, which are vital for understanding the material's properties under different temperature conditions (P. Jiménez, M. Roux, J. Dávalos, M. Temprado, 2002).
Molecular Structure Analysis
- Spectroscopy Studies : The rotational spectra of 2- and 3-nitrobenzonitrile, related to 2-Iodo-3-nitrobenzonitrile, have been recorded, revealing large dipole moments and providing valuable information for structural determination. These findings are crucial for experiments involving AC-electric fields deceleration and trapping (J. B. Graneek, W. Bailey, M. Schnell, 2018).
Medicinal Chemistry and Pharmacology
- Anthelmintic Activity : Nitroxynil, a derivative of 2-Iodo-3-nitrobenzonitrile, has been evaluated for its anthelmintic activity against parasitic nematodes in ruminants. It's effective against specific infections and highlights the potential of 2-Iodo-3-nitrobenzonitrile derivatives in veterinary medicine (J. Lucas, 1971).
Biochemical Metabolism
- Metabolism Studies : The metabolism of nitrobenzonitriles, including derivatives of 2-Iodo-3-nitrobenzonitrile, has been investigated, revealing insights into oxidative metabolism and the production of ring-hydroxylated metabolites. These studies are important for understanding the biochemical interactions of these compounds (B. Markus, C. H. Kwon, 1994).
Chemical Transformations
- Hydrogenation Processes : Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst, including studies on isomers of 2-Iodo-3-nitrobenzonitrile, provides insights into the transformation of these compounds under various conditions, which is significant for chemical synthesis (Klara Koprivova, L. Červený, 2008).
Advanced Organic Synthesis
- Organopalladium Catalysis : The palladium(0)-catalyzed annulation of 2-iodobenzonitrile and its derivatives, including 2-Iodo-3-nitrobenzonitrile, results in the synthesis of complex organic structures like 2,3-diarylindenones. This represents a significant advancement in the field of organic synthesis (Alexandre A. Pletnev, Qingping Tian, R. Larock, 2002).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Mode of action
The nitro group can undergo reduction reactions to form amines, which can interact with various biological targets. The nitrile group can also be hydrolyzed to form carboxylic acids or reduced to form amines .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. For instance, the presence of the nitrile group might influence its absorption and distribution .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of a compound. For example, the nitro group in 2-Iodo-3-nitrobenzonitrile might be sensitive to reduction under certain conditions .
properties
IUPAC Name |
2-iodo-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKPYHWPWAWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-nitrobenzonitrile |
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